molecular formula C52H79N5O12 B000251 ゾタロリムス CAS No. 221877-54-9

ゾタロリムス

カタログ番号: B000251
CAS番号: 221877-54-9
分子量: 966.2 g/mol
InChIキー: CGTADGCBEXYWNE-JUKNQOCSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

作用機序

Target of Action

Zotarolimus, also known as ABT-578, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a protein kinase that plays a crucial role in cell growth, cell proliferation, and inflammation .

Mode of Action

Zotarolimus acts as an immunosuppressant . It binds to FKBP 12, forming a trimeric complex with mTOR . This binding inhibits the activity of mTOR, leading to the arrest of the cell cycle and ultimately, cell proliferation .

Biochemical Pathways

The pharmacological pathway of Zotarolimus restricts the kinase activity of mTOR . This restriction potentially leads to reductions in cell division, cell growth, cell proliferation, and inflammation . These pathways have a critical influence on tumorigenesis .

Pharmacokinetics

The pharmacokinetics of Zotarolimus have been studied using animal models, bench-top experiments, and computational modeling . Zotarolimus exhibits high partitioning into the arterial wall . The drug release kinetics are measured by inflating Zotarolimus-coated balloons in whole blood .

Result of Action

Zotarolimus has demonstrated anti-tumor effects . In combination with 5-fluorouracil (5-FU), it has shown to retard tumor growth, increase tumor apoptosis through the enhanced expression of cleaved caspase 3 and extracellular signal-regulated kinase (ERK) phosphorylation, reduce inflammation-related factors such as IL-1β, TNF-α, and cyclooxygenase-2 (COX-2) protein, and inhibit metastasis-related factors such as CD44, epidermal growth factor receptor (EGFR), transforming growth factor β (TGF-β), and vascular endothelial growth factor (VEGF) .

Action Environment

The action of Zotarolimus is influenced by the environment in which it is used. For instance, Zotarolimus is used in stents with phosphorylcholine as a carrier . This makes Zotarolimus an ideal candidate for use in stents to prevent restenosis .

生化学分析

Biochemical Properties

Zotarolimus plays a significant role in biochemical reactions. It exhibits high affinity to the immunophilin FKBP12 . This interaction is crucial as it inhibits the proliferation of both human and rat T cells . Zotarolimus is also highly effective in inhibiting both smooth muscle cell and endothelial cell proliferation, with IC50 values of 2.9 nM and 2.6 nM, respectively .

Cellular Effects

Zotarolimus has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell growth via the mTOR pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . Zotarolimus is particularly effective in inhibiting the proliferation of smooth muscle cells and endothelial cells .

Molecular Mechanism

The molecular mechanism of Zotarolimus involves its high-affinity binding to the immunophilin FKBP12 . This binding inhibits the mTOR pathway, leading to a decrease in cell proliferation . Zotarolimus exerts its effects at the molecular level through this binding interaction, resulting in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of Zotarolimus change over time in laboratory settings. While specific details about Zotarolimus’s stability, degradation, and long-term effects on cellular function are still being researched , it has been shown to be a potent inhibitor of MCP-1 secretion by stimulated monocytes in culture .

Dosage Effects in Animal Models

In animal models, the effects of Zotarolimus vary with different dosages. Zotarolimus has been shown to be efficacious in suppressing adjuvant DTH, EAE, and cardiac allograft rejection with ED50 values of 1.72, 1.17, and 3.71 mg/kg/day, respectively .

Metabolic Pathways

Zotarolimus is involved in several metabolic pathways. It is extensively metabolized by human liver microsomes, mainly through hydroxylation and/or demethylation . The structures of several metabolites have been identified, indicating that Zotarolimus interacts with various enzymes and cofactors .

Transport and Distribution

It is known that Zotarolimus is used in coronary stents, where it is slowly released into the surrounding tissues .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of zotarolimus involves the reaction of triflate-40-O-rapamycin ester with tetrazole under the action of acetone and an organic base . This reaction results in the formation of zotarolimus, which is then isolated and purified.

Industrial Production Methods: In industrial settings, the production of zotarolimus follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Zotarolimus undergoes various chemical reactions, including hydroxylation, demethylation, and substitution reactions . These reactions are crucial for its metabolism and biological activity.

Common Reagents and Conditions:

    Hydroxylation: This reaction typically involves the addition of hydroxyl groups to the molecule, often facilitated by enzymes or chemical oxidants.

    Demethylation: This involves the removal of methyl groups, usually through the action of demethylating agents or enzymes.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated metabolites of zotarolimus, such as 39-O-desmethyl, 16-O-desmethyl, and 27-O-desmethyl zotarolimus .

類似化合物との比較

Uniqueness of Zotarolimus: Zotarolimus is unique due to its specific modification at the 42nd position, where a tetrazole ring replaces the native hydroxyl group. This modification enhances its stability and allows for controlled release from drug-eluting stents . Additionally, zotarolimus has shown promising results in reducing neointimal hyperplasia and restenosis compared to other similar compounds .

特性

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTADGCBEXYWNE-JUKNQOCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873387
Record name Zotarolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221877-54-9
Record name Zotarolimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221877-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zotarolimus [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221877549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotarolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTAROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4GXR80IZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotarolimus
Reactant of Route 2
Zotarolimus
Reactant of Route 3
Zotarolimus
Reactant of Route 4
Zotarolimus
Reactant of Route 5
Zotarolimus
Reactant of Route 6
Zotarolimus
Customer
Q & A

Q1: How does zotarolimus interact with its target and what are the downstream effects?

A1: Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), exhibits its biological activity by first binding to the immunophilin FKBP12. This complex then interacts with the mammalian target of rapamycin (mTOR), a serine/threonine kinase. [, ] By inhibiting mTOR, zotarolimus effectively blocks downstream signaling pathways crucial for cell cycle progression, cell growth, and proliferation. [, , , ] This mechanism is particularly relevant for preventing restenosis after angioplasty and for potential anti-cancer applications. [, ]

Q2: What is the molecular formula and weight of zotarolimus?

A2: While the provided research papers do not explicitly state the molecular formula and weight of zotarolimus, this information can be readily found in other scientific resources.

Q3: How is zotarolimus formulated for use in drug-eluting stents?

A5: Zotarolimus is often incorporated into drug-eluting stents coated with polymers. Studies have explored various polymer formulations, including phosphorylcholine (PC) coatings, durable elastomeric polymers, and biodegradable polymers. [, , , ] The choice of polymer can significantly impact drug release kinetics and neointimal proliferation. []

Q4: Does the choice of polymer affect the efficacy of zotarolimus-eluting stents?

A6: Yes, studies have shown that different polymer formulations can affect the amount of neointima formation. For example, the biodurable polymer used in the Resolute stent was found to independently correlate with better neointimal suppression compared to other zotarolimus-eluting stents with different polymers. []

Q5: Are there any studies discussing the catalytic properties of zotarolimus?

A5: The research focuses on the pharmacological properties of zotarolimus as an mTOR inhibitor. It does not explore any catalytic properties or applications. [1-30]

Q6: Are there any computational studies on zotarolimus?

A8: The provided research articles primarily use experimental methods to investigate zotarolimus. [1-30] One study employed computational modeling to understand drug distribution and retention in arterial tissues after zotarolimus-coated balloon therapy. [] This study used a model coupling transmural diffusion and reversible binding to tissue proteins, demonstrating that drug release kinetics is a complex interplay of these factors. []

Q7: How do structural modifications of zotarolimus impact its activity?

A9: While the specific SAR of zotarolimus is not detailed in the provided papers, [1-30] it is designed as a sirolimus derivative with a shorter half-life. [] This suggests that structural modifications were likely aimed at altering its pharmacokinetic profile, potentially affecting its in vivo duration of action and systemic immunosuppression potential. []

Q8: Are there specific formulation strategies to improve zotarolimus's stability, solubility, or bioavailability?

A11: The choice of polymer in drug-eluting stents can significantly impact drug release kinetics and local bioavailability within the target tissue (coronary arteries). [, , , , ] This suggests that polymer selection is a crucial formulation strategy for optimizing zotarolimus delivery and achieving desired therapeutic effects.

Q9: Is there information on SHE regulations related to zotarolimus?

A9: The research does not delve into SHE regulations specifically. [1-30] It focuses on the scientific and clinical aspects of zotarolimus.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of zotarolimus?

A13: Zotarolimus is extensively metabolized by human liver microsomes, primarily through hydroxylation and demethylation. [] Researchers identified 24 metabolites using ion-trap MSn and high-resolution mass spectrometry. [] Zotarolimus exhibits a shorter half-life than sirolimus, evidenced in rat pharmacokinetic studies. [] This shorter duration translates to reduced potency for systemic immunosuppression in rat disease models. []

Q11: What are the in vitro effects of zotarolimus?

A15: In vitro studies show that zotarolimus potently inhibits the proliferation of human and rat T cells. [] It also demonstrates comparable potency to sirolimus in inhibiting the proliferation of human coronary artery smooth muscle cells. [] These findings are consistent with its mechanism of action, targeting the mTOR pathway involved in cell cycle progression and proliferation.

Q12: What animal models have been used to study zotarolimus?

A12: Several animal models have been utilized to investigate zotarolimus, including:

  • Rat models: Used to assess pharmacokinetics, systemic immunosuppression potential, and efficacy in various disease models. []
  • Swine models: Utilized for preclinical studies of zotarolimus-eluting stents, examining neointimal hyperplasia and drug concentration in arterial tissues. [, , ]
  • Mouse models: Employed to study the impact of zotarolimus on arterial thrombosis using a carotid artery photochemical injury model. []

Q13: Are there clinical trials evaluating the efficacy of zotarolimus?

A17: Numerous clinical trials have been conducted to assess the efficacy and safety of zotarolimus-eluting stents in patients with coronary artery disease. These trials include RESOLUTE, ENDEAVOR II, ZoMaxx I, ISAR-TEST 5, BIONICS, OPTIMIZE, SEZE, and others. [, , , , , , , , ]

Q14: What is the safety profile of zotarolimus-eluting stents?

A19: Clinical trials have investigated the safety of zotarolimus-eluting stents, focusing on adverse events such as stent thrombosis, myocardial infarction, and target lesion revascularization. [, , , , , , , , ] While these stents have generally shown a favorable safety profile, some studies suggest potential for late stent malapposition and peri-strut inflammation. [, ]

Q15: What are the strategies for improving zotarolimus delivery to coronary arteries?

A21: Drug-eluting stents represent a targeted drug delivery approach, providing localized release of zotarolimus directly to the site of coronary artery intervention. [, , , , ] The choice of polymer, stent design, and drug loading can be optimized to control drug release kinetics and achieve desired therapeutic levels within the target tissue. [, ]

Q16: What analytical methods are used to characterize and quantify zotarolimus?

A16: Several analytical methods are employed in the research, including:

  • High-performance liquid chromatography (HPLC): Used to determine the content of zotarolimus on drug-eluting stents. []
  • Liquid chromatography/tandem mass spectrometry (LC/MS/MS): Applied to quantify zotarolimus concentrations in biological samples, such as rabbit artery tissue and swine arteries. [, , ]
  • Ion-trap MSn and high-resolution mass spectrometry: Employed to identify and characterize zotarolimus metabolites generated by human liver microsomes. []

Q17: Are there studies on the environmental impact of zotarolimus?

A17: The research focuses on the medical applications of zotarolimus and does not address its environmental impact or degradation. [1-30]

Q18: Are there studies investigating the dissolution and solubility of zotarolimus?

A25: While the research does not specifically discuss dissolution and solubility studies, the development of analytical methods for quantifying zotarolimus in biological matrices implicitly requires understanding its solubility characteristics. [, ]

Q19: How are analytical methods for zotarolimus validated?

A26: Studies involving the development of LC/MS/MS methods for quantifying zotarolimus in biological samples demonstrate a rigorous validation process. [, ] This typically includes evaluating key parameters such as linearity, accuracy, precision, recovery, and stability. [, ]

Q20: Are there details about quality control measures for zotarolimus-eluting stents?

A20: The research primarily focuses on the scientific and clinical aspects of zotarolimus. [1-30] It does not provide detailed information on specific quality control measures during manufacturing or distribution.

Q21: Is there information on the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, or biodegradability of zotarolimus?

A21: These specific aspects are not covered in the provided research papers, which primarily focus on other aspects of zotarolimus. [1-30]

Q22: What are the alternatives to zotarolimus-eluting stents?

A29: Several alternative drug-eluting stents exist, utilizing different antiproliferative agents, such as sirolimus, paclitaxel, everolimus, and biolimus. [, , , , , , , ] Each stent type has its own unique characteristics in terms of efficacy, safety, and polymer properties. Clinical trials have compared these different stent types to determine their relative benefits and risks.

Q23: Are there any head-to-head comparisons between zotarolimus-eluting stents and other drug-eluting stents?

A30: Yes, numerous clinical trials have directly compared zotarolimus-eluting stents with other drug-eluting stents, including sirolimus-eluting stents, paclitaxel-eluting stents, and everolimus-eluting stents. [, , , , , , ] These trials provide valuable insights into the comparative efficacy, safety, and long-term outcomes of different stent types.

Q24: Are there strategies for recycling zotarolimus-eluting stents or managing their waste?

A24: The research does not cover recycling or waste management strategies for zotarolimus-eluting stents. [1-30]

Q25: How has the development of zotarolimus-eluting stents contributed to the field of interventional cardiology?

A25: Zotarolimus-eluting stents represent a significant advancement in the treatment of coronary artery disease. They have been instrumental in reducing restenosis rates and improving long-term outcomes for patients undergoing percutaneous coronary intervention.

Q26: Are there any cross-disciplinary applications of zotarolimus?

A33: Research exploring the anti-cancer potential of zotarolimus highlights its potential for cross-disciplinary applications. [, ] Its ability to inhibit mTOR, a key regulator of cell growth and proliferation, makes it a promising candidate for cancer therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。